![molecular formula C17H19ClFN3O2 B4180075 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4180075.png)
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine, also known as CFM-2, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling, protein trafficking, and cell survival. By binding to the sigma-1 receptor, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine enhances its activity, leading to the release of neurotransmitters and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been shown to have a range of biochemical and physiological effects. In addition to enhancing neurotransmitter release and inhibiting cancer cell growth, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been found to modulate calcium signaling, regulate ion channels, and reduce inflammation. 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine. One area of interest is the development of new drugs based on 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine that could be used to treat psychiatric disorders and cancer. Another area of research is the identification of new drug targets that could be modulated by 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine or related compounds. Finally, there is also interest in exploring the potential of 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine as a tool for studying the sigma-1 receptor and its role in various cellular processes.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been shown to enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which could have implications for the treatment of psychiatric disorders such as depression and schizophrenia. In cancer research, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been used in drug discovery to identify new drug targets and to develop more effective drugs.
properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2/c1-11-16(12(2)24-20-11)17(23)22-7-5-21(6-8-22)10-13-3-4-14(19)9-15(13)18/h3-4,9H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJIYMROZOHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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